molecular formula C12H18N4O B15112971 1-{4-[(Pyrimidin-4-yl)amino]piperidin-1-yl}propan-1-one

1-{4-[(Pyrimidin-4-yl)amino]piperidin-1-yl}propan-1-one

Cat. No.: B15112971
M. Wt: 234.30 g/mol
InChI Key: FMEJIMXQJKKSFB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-{4-[(Pyrimidin-4-yl)amino]piperidin-1-yl}propan-1-one is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a pyrimidine ring attached to a piperidine moiety, which is further connected to a propanone group. The presence of these functional groups makes it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{4-[(Pyrimidin-4-yl)amino]piperidin-1-yl}propan-1-one typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the Suzuki reaction, where an intermediate compound is reacted with 4-phenoxyphenyl boronic acid, followed by treatment with trifluoroacetic acid (TFA) to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1-{4-[(Pyrimidin-4-yl)amino]piperidin-1-yl}propan-1-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the pyrimidine or piperidine moieties are substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1-{4-[(Pyrimidin-4-yl)amino]piperidin-1-yl}propan-1-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-{4-[(Pyrimidin-4-yl)amino]piperidin-1-yl}propan-1-one involves its interaction with specific molecular targets. For instance, as a CDK2 inhibitor, it binds to the active site of the enzyme, preventing its activity and thereby inhibiting cell proliferation . This makes it a promising candidate for cancer therapy.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-{4-[(Pyrimidin-4-yl)amino]piperidin-1-yl}propan-1-one is unique due to its specific combination of functional groups, which allows it to interact with a variety of molecular targets. Its structure provides a balance between hydrophilic and hydrophobic properties, making it versatile for different applications.

Properties

Molecular Formula

C12H18N4O

Molecular Weight

234.30 g/mol

IUPAC Name

1-[4-(pyrimidin-4-ylamino)piperidin-1-yl]propan-1-one

InChI

InChI=1S/C12H18N4O/c1-2-12(17)16-7-4-10(5-8-16)15-11-3-6-13-9-14-11/h3,6,9-10H,2,4-5,7-8H2,1H3,(H,13,14,15)

InChI Key

FMEJIMXQJKKSFB-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)N1CCC(CC1)NC2=NC=NC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.